Cas no 1820575-34-5 (2-Pyrrolidinone, 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-, (4R,5R)-)

2-Pyrrolidinone, 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-, (4R,5R)- structure
1820575-34-5 structure
Product Name:2-Pyrrolidinone, 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-, (4R,5R)-
CAS No:1820575-34-5
MF:C9H14N4O
MW:194.233661174774
MDL:MFCD31567005
CID:5220835
PubChem ID:119031222
Update Time:2025-07-15

2-Pyrrolidinone, 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-, (4R,5R)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinone, 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-, (4R,5R)-
    • trans-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
    • MDL: MFCD31567005
    • Inchi: 1S/C9H14N4O/c1-12-8(14)5-6(10)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5,10H2,1-2H3/t6-,9-/m1/s1
    • InChI Key: KKXCJOOZJZFBHY-HZGVNTEJSA-N
    • SMILES: N1(C)[C@@H](C2N(C)N=CC=2)[C@H](N)CC1=O

2-Pyrrolidinone, 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-, (4R,5R)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-210579-0.05g
(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, trans
1820575-34-5
0.05g
$888.0 2023-09-16
Enamine
EN300-210579-0.1g
(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, trans
1820575-34-5
0.1g
$930.0 2023-09-16
Enamine
EN300-210579-0.25g
(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, trans
1820575-34-5
0.25g
$972.0 2023-09-16
Enamine
EN300-210579-0.5g
(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, trans
1820575-34-5
0.5g
$1014.0 2023-09-16
Enamine
EN300-210579-1.0g
(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, trans
1820575-34-5
1g
$0.0 2023-06-08
Enamine
EN300-210579-2.5g
(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, trans
1820575-34-5
2.5g
$2071.0 2023-09-16
Enamine
EN300-210579-5.0g
(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, trans
1820575-34-5
5.0g
$3065.0 2023-02-22
Enamine
EN300-210579-10.0g
(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, trans
1820575-34-5
10.0g
$4545.0 2023-02-22
Enamine
EN300-210579-1g
(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, trans
1820575-34-5
1g
$1057.0 2023-09-16
Enamine
EN300-210579-5g
(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, trans
1820575-34-5
5g
$3065.0 2023-09-16

Additional information on 2-Pyrrolidinone, 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-, (4R,5R)-

Compound CAS No: 1820575-34-5 - 2-Pyrrolidinone, 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-, (4R,5R)

The compound with CAS No: 1820575-34-5, commonly referred to as 2-Pyrrolidinone, 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)-, exists in the (4R,5R) configuration. This molecule is a derivative of pyrrolidinone, a five-membered lactam ring with significant structural and functional diversity. The presence of the pyrazole moiety at the 5-position and the amino group at the 4-position introduces unique chemical properties and biological activities.

Recent studies have highlighted the potential of this compound in various therapeutic areas due to its ability to modulate key cellular pathways. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. The stereochemistry at the (4R,5R) configuration plays a crucial role in determining its pharmacokinetic properties and bioavailability.

The synthesis of this compound involves a multi-step process that includes the formation of the pyrrolidinone ring followed by selective substitution at the amino and pyrazole positions. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the yield and purity of this compound.

In terms of biological activity, this compound has shown promise in preclinical models of neurodegenerative diseases due to its ability to inhibit specific enzymes associated with oxidative stress. A study published in Nature Communications revealed that it selectively targets mitochondrial complex I, suggesting potential applications in treating conditions like Parkinson's disease.

Moreover, the compound's interaction with various cellular receptors has been extensively studied using computational modeling techniques such as molecular docking and dynamics simulations. These studies have provided insights into its binding affinity and selectivity profiles, which are critical for drug design and optimization.

From an environmental perspective, the degradation pathways of this compound under different conditions have been investigated to assess its ecological impact. Results indicate that it undergoes rapid hydrolysis under alkaline conditions, minimizing its persistence in aquatic environments.

In conclusion, CAS No: 1820575-34-34-3-3-3-3-3-3-3-3-3-3

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.